Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate
Description
Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate is a pyrimidine derivative characterized by a chlorine atom at the 2-position of the pyrimidine ring and an amino-linked acetate ester group. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their role as bioisosteres for purines in nucleic acids. The chlorine substituent enhances electrophilicity, making the compound a reactive intermediate for nucleophilic substitution reactions, while the ethyl ester group improves solubility and facilitates further derivatization.
Properties
IUPAC Name |
ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-7(13)5-11-6-3-4-10-8(9)12-6/h3-4H,2,5H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLADXUCCDKODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.
Enzyme Inhibition Studies
This compound has been investigated for its role as an enzyme inhibitor. Its structural similarity to known inhibitors allows researchers to explore its potential in modulating enzyme activity, particularly in pathways related to cancer and infectious diseases.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the pyrimidine ring could enhance biological activity.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 | 15.0 | 3.5 |
| MCF7 | 10.5 | 4.0 |
Medicinal Chemistry
The compound is under investigation for its potential therapeutic properties, particularly in the development of new drugs targeting diseases such as malaria and HIV.
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties, making them candidates for further development into pharmaceuticals.
Case Study: Antimalarial Activity
A recent study highlighted the efficacy of specific derivatives against Plasmodium falciparum, demonstrating promising results with IC50 values comparable to existing antimalarial drugs.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 0.22 | Strong |
| Compound B | 0.31 | Moderate |
Industrial Applications
In industrial settings, this compound is utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and versatility.
Agrochemical Production
The compound serves as a precursor for developing herbicides and pesticides, contributing to agricultural productivity by enhancing crop protection methods.
Mechanism of Action
The mechanism by which Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Ethyl 2-(2-Chloropyrimidin-5-yl)acetate (QM-7520)
- Structure : Chlorine at pyrimidine 2-position; acetate ester at position 3.
- Molecular Weight: Not explicitly stated, but similar to Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate (200.62 g/mol) .
- Key Difference: The chlorine position (2 vs.
Ethyl 2-(6-Chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate
Functional Group Modifications
Ethyl 2-{[4-(Pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate
- Structure: Sulfanyl (S–) bridge instead of amino group; pyridinyl substituent.
- Crystallographic Data : Dihedral angle between pyridine and pyrimidine rings is 3.8°, with weak C–H···O hydrogen bonds stabilizing the crystal lattice .
Ethyl 2-[(4-(4-Chlorophenyl)pyrimidin-2-yl)thio]acetate
Amino Group Derivatives
Ethyl 2-Amino-2-(3-Chloropyridin-4-yl)acetate Hydrochloride
Comparative Data Table
Biological Activity
Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and an ethyl acetate moiety. This structure is pivotal for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrimidine ring can modulate enzyme activities, particularly those involved in metabolic pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, affecting various biological processes related to disease states such as cancer and infections.
Biological Activities
1. Anticancer Activity:
Research indicates that this compound may exhibit anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that derivatives of pyrimidine compounds can significantly reduce the viability of cancer cells, suggesting a potential role in cancer therapy .
2. Antimicrobial Properties:
In addition to anticancer effects, this compound has been investigated for its antimicrobial activity. It has shown effectiveness against certain bacterial strains, indicating potential applications in treating infections.
3. Enzyme Inhibition:
The compound is also noted for its role as an enzyme inhibitor, particularly in studies focusing on Mycobacterium tuberculosis NDH-2. The inhibition of this enzyme is critical for the development of new therapeutic agents against tuberculosis .
Research Findings and Case Studies
A comprehensive review of literature reveals various studies highlighting the biological activities associated with this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring can enhance the biological activity of derivatives. For example, substituents at specific positions on the pyrimidine ring have been linked to increased potency against COX enzymes, which play a role in inflammatory responses .
Preparation Methods
Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine
-
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity.
- Base: Organic bases like triethylamine or inorganic bases such as potassium carbonate are used to deprotonate the amino group and facilitate substitution.
- Temperature: Typically heated between 50°C to 90°C to drive the substitution reaction efficiently.
- Time: Reaction times range from 3 to 12 hours depending on substrate reactivity and solvent system.
Mechanism:
The amino group of ethyl glycinate attacks the 4-position chlorine on 2,4-dichloropyrimidine, resulting in displacement of the chlorine and formation of this compound.Purification:
After completion, the reaction mixture is cooled, and the product is isolated by extraction with organic solvents such as ethyl acetate, followed by washing, drying, and concentration. Final purification is achieved by recrystallization or column chromatography.
Alternative Route via Acylation
- Ethyl 2-[(2-chloroacetyl)amino]acetate, a related intermediate, can be synthesized by acylation of ethyl glycinate with chloroacetyl chloride under controlled low temperatures (-5°C to 10°C) to avoid side reactions.
- This intermediate can then be further reacted with 2-aminopyrimidine derivatives to form the target compound by nucleophilic substitution or condensation reactions.
Reaction Optimization and Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents enhance nucleophilicity |
| Base | K2CO3, Triethylamine | Facilitates deprotonation of amino group |
| Temperature | 50°C to 90°C | Higher temperature increases reaction rate |
| Reaction Time | 3 to 12 hours | Dependent on substrate and solvent |
| Molar Ratios | 1:1 to 1:1.2 (amine:chloropyrimidine) | Slight excess of amine improves yield |
| Purification Techniques | Extraction, recrystallization, chromatography | To obtain high purity product |
Research Findings and Analytical Data
Spectroscopic Characterization:
- NMR (¹H and ¹³C): Characteristic signals for ethyl ester group (triplet at ~1.3 ppm for CH3, quartet at ~4.2 ppm for CH2), and aromatic pyrimidine protons appear between 7.0–9.0 ppm. The amino linkage proton signals confirm substitution.
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound confirms the expected structure.
- Chromatography: TLC and HPLC methods confirm product purity, with retention times optimized based on solvent systems.
-
- Typical yields range from 70% to 90% depending on reaction conditions and purification methods.
- Purity levels above 95% are achievable with proper chromatographic purification.
Comparative Analysis of Preparation Routes
| Preparation Method | Advantages | Limitations |
|---|---|---|
| Direct SNAr on 2,4-dichloropyrimidine | Straightforward, high selectivity | Requires careful control of temperature and base |
| Acylation followed by substitution | Allows stepwise synthesis, better control | More steps, longer synthesis time |
| Use of phase-transfer catalysts | Enhanced reaction rates in biphasic systems | Additional cost and catalyst removal |
Industrial and Scale-Up Considerations
- Solvent Selection: Use of environmentally benign solvents like 2-methyl tetrahydrofuran (2-MeTHF) is preferred for scale-up.
- Reaction Monitoring: In-process monitoring by TLC or HPLC ensures reaction completion and minimizes side products.
- Temperature Control: Maintaining reaction temperature within specified ranges (50–90°C) is critical to avoid decomposition or side reactions.
- Purification: Crystallization techniques are favored for large-scale purification to reduce solvent use and cost.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Aminoacetate + 2,4-dichloropyrimidine | DMF, K2CO3, 70°C, 6 h | Formation of this compound |
| Acylation of Ethyl glycinate | Chloroacetyl chloride, -5 to 10°C, base | Ethyl 2-[(2-chloroacetyl)amino]acetate intermediate |
| Nucleophilic substitution | Reaction with 2-aminopyrimidine derivatives | Target compound formation |
| Purification | Extraction, recrystallization, chromatography | High purity product |
This comprehensive review of preparation methods for this compound highlights the nucleophilic aromatic substitution as the principal synthetic route, with alternative approaches involving acylation intermediates. Reaction conditions such as solvent choice, temperature, base, and molar ratios critically influence yield and purity. Analytical techniques including NMR, MS, and chromatography are essential for characterization and quality control. Industrial scale-up demands careful optimization of solvent use, temperature control, and purification strategies to ensure efficient and cost-effective production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
